molecular formula C17H19N3O4S B2905107 4-(N,N-diallylsulfamoyl)-N-(5-methylisoxazol-3-yl)benzamide CAS No. 393838-29-4

4-(N,N-diallylsulfamoyl)-N-(5-methylisoxazol-3-yl)benzamide

Cat. No.: B2905107
CAS No.: 393838-29-4
M. Wt: 361.42
InChI Key: WPJLTXTZRZCIKT-UHFFFAOYSA-N
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Description

4-(N,N-diallylsulfamoyl)-N-(5-methylisoxazol-3-yl)benzamide is a useful research compound. Its molecular formula is C17H19N3O4S and its molecular weight is 361.42. The purity is usually 95%.
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Scientific Research Applications

Endothelin Receptor Antagonists

Compounds similar to 4-(N,N-diallylsulfamoyl)-N-(5-methylisoxazol-3-yl)benzamide have been explored for their potential as selective endothelin receptor-A (ETA) antagonists. For instance, N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides were identified as potent and selective ETA receptor antagonists, with modifications to the aryl group enhancing their activity. This class of compounds holds promise for the development of therapeutics targeting cardiovascular diseases and other conditions mediated by the endothelin system (Wu et al., 1997).

Polymeric Complexes with Biological Activities

Research into polymeric complexes utilizing compounds related to this compound has revealed interesting applications in the development of materials with biological activities. A novel ligand derived from a similar compound was synthesized and used to prepare polymeric complexes characterized by various techniques. These complexes showed potential interactions with biological receptors, indicating their possible use in treating diseases like breast and prostate cancer (El-Sonbati et al., 2018).

Synthesis and Characterization of Schiff Bases

Further, the synthesis and characterization of new Schiff bases derived from sulfamethoxazole and sulfisoxazole, related to the chemical structure of interest, have been conducted. These compounds exhibited enzyme inhibitory activities, which could be leveraged for the development of new therapeutic agents targeting specific enzymatic pathways (Alyar et al., 2019).

Supramolecular Chemistry and Material Science

Additionally, compounds similar to this compound have found applications in supramolecular chemistry and material science. For example, studies on polymer complexes and Schiff bases of sulfa drugs have shown their utility in creating materials with unique properties and potential pharmaceutical applications (Diab et al., 2018; Alyar et al., 2019).

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-4-10-20(11-5-2)25(22,23)15-8-6-14(7-9-15)17(21)18-16-12-13(3)24-19-16/h4-9,12H,1-2,10-11H2,3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJLTXTZRZCIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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